1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene
CAS No.:
Cat. No.: VC18004572
Molecular Formula: C10H13I
Molecular Weight: 260.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13I |
|---|---|
| Molecular Weight | 260.11 g/mol |
| IUPAC Name | 1-[(2R)-1-iodopropan-2-yl]-4-methylbenzene |
| Standard InChI | InChI=1S/C10H13I/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | GKMSNNRIWWJYTA-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[C@@H](C)CI |
| Canonical SMILES | CC1=CC=C(C=C1)C(C)CI |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₃I, with a molecular weight of 260.11 g/mol. Its IUPAC name, 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene, reflects its stereochemistry at the chiral center (R-configuration) and the substitution pattern on the benzene ring. The structure comprises a para-methylbenzene core attached to a (1R)-2-iodo-1-methylethyl group, which confers both steric and electronic uniqueness.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃I |
| Molecular Weight | 260.11 g/mol |
| CAS Registry Number | Not publicly disclosed |
| Stereochemistry | (1R)-configuration |
| VCID | VC18004572 |
Spectroscopic Features
While direct spectroscopic data for this compound is limited in publicly available literature, analogous iodinated aromatics exhibit characteristic NMR and mass spectral patterns. For instance, the iodine atom’s high mass influences isotopic peaks in mass spectrometry, while the aromatic protons and methyl groups generate distinct splitting patterns in ¹H-NMR .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene typically involves stereoselective iodination of a pre-functionalized aromatic precursor. A common approach includes:
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Friedel-Crafts Alkylation: Introducing the isopropyl group to toluene derivatives.
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Stereospecific Iodination: Using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to achieve the desired (R)-configuration.
Critical to this process is maintaining stereochemical integrity, often achieved through chiral catalysts or enantiomerically pure starting materials. For example, the use of (S)-ar-Himachalene precursors ensures retention of configuration during iodination.
Reactivity and Functionalization
Nucleophilic Substitution
The iodide group’s leaving ability enables nucleophilic substitution reactions. For example, treatment with potassium cyanide (KCN) replaces iodine with a nitrile group, forming derivatives useful in pharmaceutical synthesis .
Electrophilic Aromatic Substitution
The methyl and isopropyl groups act as ortho/para-directing substituents, facilitating further functionalization. Nitration or sulfonation reactions can introduce additional functional groups, expanding the compound’s utility in organic synthesis.
Applications in Natural Product Synthesis
(S)-ar-Himachalene Production
This compound is a key intermediate in synthesizing (S)-ar-Himachalene, a sesquiterpene found in cedarwood oil. The synthesis involves:
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Cyclization: Intramolecular Heck coupling to form the himachalene backbone.
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Stereochemical Refinement: Chiral resolution to ensure enantiomeric purity.
Agricultural and Perfumery Uses
(S)-ar-Himachalene’s role as a pheromone and fragrance component underscores the industrial value of its precursor. Applications include:
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Pest Control: Disrupting insect mating cycles via pheromonal activity.
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Perfumery: Contributing woody, earthy notes to luxury fragrances.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective catalytic methods could reduce reliance on chiral starting materials, lowering production costs. Transition metal catalysts, such as palladium or nickel complexes, are promising candidates .
Green Chemistry Approaches
Exploring solvent-free reactions or biodegradable catalysts aligns with sustainable chemistry goals. For instance, microwave-assisted synthesis might enhance reaction efficiency while minimizing waste.
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